3-Formylbenzamide
Overview
Description
3-Formylbenzamide is an organic compound with the molecular formula C8H7NO2. It is a derivative of benzamide, where a formyl group is attached to the benzene ring at the meta position. This compound is known for its crystalline solid form and is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Formylbenzamide involves the oxidative cleavage of N-acylamino acids. The procedure typically includes the following steps :
Reactants: Hippuric acid, dichloromethane, water, copper(II) sulfate pentahydrate, and silver(I) nitrate.
Reaction Conditions: The mixture is heated to 40°C with an external silicone oil bath. Ammonium persulfate is added dropwise to maintain a gentle reflux.
Isolation: The reaction mixture is cooled, filtered, and the organic phase is separated. The product is then crystallized from ethyl acetate.
Another method involves the reaction of benzamides with dimethylformamide dimethyl acetal or the condensation of N,N-bis(trimethylsilyl)formamide with acyl chlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert the amide group to other functional groups.
Major Products
Oxidation: 3-Carboxybenzamide.
Reduction: 3-Hydroxymethylbenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Formylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formylbenzamide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by the functional groups it introduces into target molecules, which can interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Similar structure but with a methoxy group instead of a formyl group.
3-Nitrobenzamide: Contains a nitro group instead of a formyl group.
3-Hydroxybenzamide: Has a hydroxyl group instead of a formyl group.
Uniqueness
3-Formylbenzamide is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific transformations that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules.
Biological Activity
3-Formylbenzamide, a compound with the molecular formula CHNO, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antiviral properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a formyl group (-CHO) attached to a benzamide structure. The presence of both the aldehyde and amide functionalities contributes to its reactivity and biological interactions. The compound is characterized by moderate solubility in organic solvents and displays distinct chemical properties that influence its biological activities.
1. Antiviral Activity
This compound has been identified as a moderately active inhibitor of rhinovirus 3C protease, an enzyme critical for the replication of rhinoviruses, which are responsible for common colds. Inhibition of this protease can potentially lead to therapeutic strategies against viral infections. Studies have shown that this compound exhibits significant inhibitory effects on this enzyme, suggesting its potential as a lead compound in antiviral drug development .
2. Cytotoxicity
Research on the cytotoxic effects of this compound derivatives indicates that modifications to the benzamide structure can enhance or diminish their cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that certain derivatives possess selective cytotoxicity towards tumor cells while sparing normal cells. The structure-activity relationship (SAR) analysis highlights that specific substitutions on the benzene ring significantly influence cytotoxic potency .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound Name | Cell Line Tested | CC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | HeLa | 25 | 5 |
6-Bromo-3-formylbenzamide | MCF-7 | 15 | 10 |
6-Nitro-3-formylbenzamide | A549 | 30 | 4 |
*CC50 denotes the concentration required to kill 50% of cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound and its derivatives:
- Study on Rhinovirus Inhibition : A study published in Molecules demonstrated that modifications to the formyl group can enhance the inhibitory effects on rhinovirus protease, leading to improved antiviral efficacy .
- Cytotoxicity Evaluation : A comprehensive evaluation of various derivatives against human cancer cell lines revealed that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity, indicating a promising avenue for further drug development .
Properties
IUPAC Name |
3-formylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJLDODRZCOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442649 | |
Record name | 3-formylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-87-0 | |
Record name | 3-formylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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